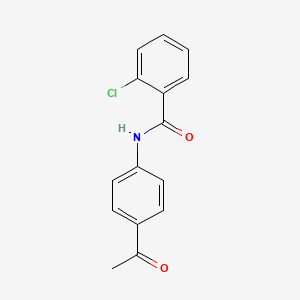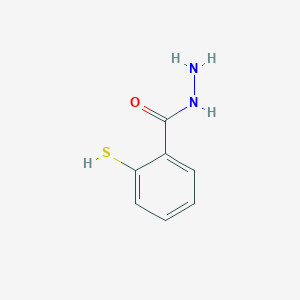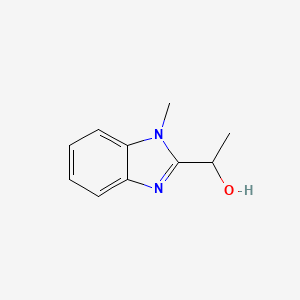
1-(1-Metil-2-bencimidazolíl)etanol
Descripción general
Descripción
1-(1-Methyl-2-benzimidazolyl)ethanol is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. The presence of the benzimidazole moiety in various compounds has been associated with significant pharmacological activities, making them valuable in medicinal chemistry .
Aplicaciones Científicas De Investigación
1-(1-Methyl-2-benzimidazolyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives show a broad range of biological activities . Therefore, it is plausible that “1-(1-Methyl-2-benzimidazolyl)ethanol” may interact with multiple targets, depending on its specific chemical structure and the physiological environment.
Mode of Action
Benzimidazole derivatives are known to interact with various enzymes and receptors, influencing their function . The specific interactions of “1-(1-Methyl-2-benzimidazolyl)ethanol” with its targets would depend on the molecular structure of the compound and the nature of the target.
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of therapeutic uses, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine . Therefore, it is plausible that “1-(1-Methyl-2-benzimidazolyl)ethanol” may affect multiple biochemical pathways.
Pharmacokinetics
It is known that benzimidazole derivatives generally have good bioavailability . The specific ADME properties of “1-(1-Methyl-2-benzimidazolyl)ethanol” would depend on its specific chemical structure and the physiological environment.
Result of Action
Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it is plausible that “1-(1-Methyl-2-benzimidazolyl)ethanol” may have multiple molecular and cellular effects.
Action Environment
It is known that the activity of benzimidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules . Therefore, it is plausible that the action of “1-(1-Methyl-2-benzimidazolyl)ethanol” may be influenced by various environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-benzimidazolyl)ethanol typically involves the reaction of 1-methyl-2-benzimidazole with an appropriate alkylating agent. One common method is the alkylation of 1-methyl-2-benzimidazole with ethylene oxide under basic conditions to yield 1-(1-Methyl-2-benzimidazolyl)ethanol . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.
Industrial Production Methods: Industrial production of 1-(1-Methyl-2-benzimidazolyl)ethanol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methyl-2-benzimidazolyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form 1-(1-Methyl-2-benzimidazolyl)methanol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: 1-(1-Methyl-2-benzimidazolyl)ethanone.
Reduction: 1-(1-Methyl-2-benzimidazolyl)methanol.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
1-Methyl-2-benzimidazole: Lacks the ethanol group but shares the benzimidazole core.
2-Phenylbenzimidazole: Contains a phenyl group instead of the methyl and ethanol groups.
1-(2-Hydroxyethyl)-2-benzimidazole: Similar structure but with a hydroxyethyl group instead of the methyl group.
Uniqueness: 1-(1-Methyl-2-benzimidazolyl)ethanol is unique due to the presence of both the benzimidazole core and the ethanol group, which confer distinct chemical reactivity and biological activity. The ethanol group enhances its solubility and potential for hydrogen bonding, influencing its interaction with biological targets .
Propiedades
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNWGBPRRHESCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3319-28-6 | |
| Record name | Ethanol, 1-(1-methyl-2-benzimidazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Methyl-2-benzimidazolyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




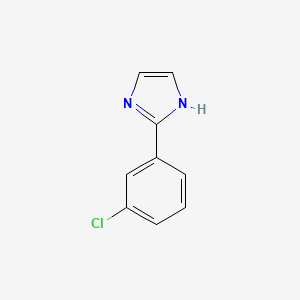
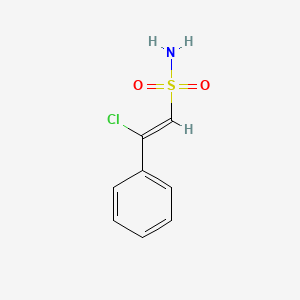
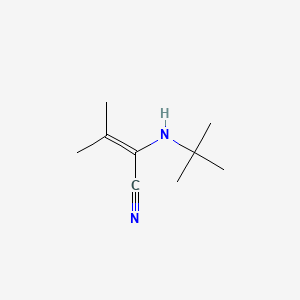
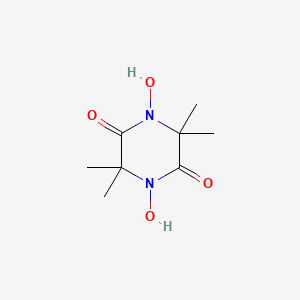
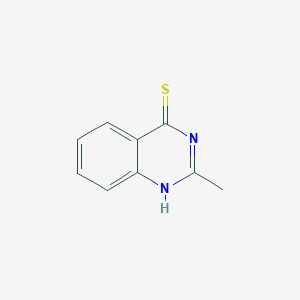
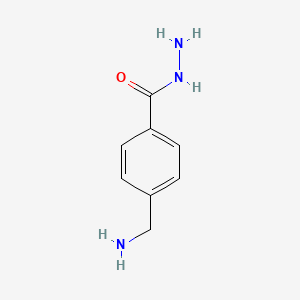
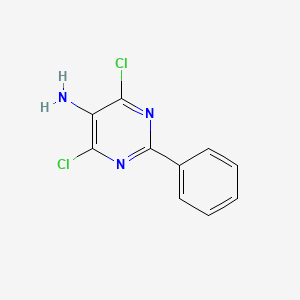
![2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B1619583.png)
![5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1619584.png)
![2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1619585.png)
